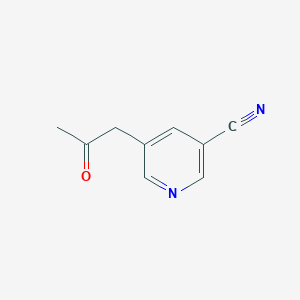

5-(2-Oxopropyl)pyridine-3-carbonitrile

Description

Retrosynthetic Analysis of 5-(2-Oxopropyl)pyridine-3-carbonitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. advancechemjournal.com For this compound, the primary disconnections involve the formation of the pyridine (B92270) ring and the introduction of its substituents.

A common approach for pyridine synthesis is the condensation of carbonyl compounds with a nitrogen source. advancechemjournal.combaranlab.org This leads to a retrosynthetic pathway that disconnects the pyridine ring into acyclic components. One logical disconnection is based on a Hantzsch-type synthesis, which would deconstruct the target molecule into an ammonia (B1221849) source, a β-keto-aldehyde equivalent for the C2-C3 portion (carrying the nitrile), and a β-keto compound for the C5-C6 portion (carrying the 2-oxopropyl precursor).

Alternatively, a disconnection can be made at the bonds connecting the substituents to the ring. This implies constructing a pyridine ring with pre-installed "handles" for functionalization, such as halogens, which can then be converted to the desired nitrile and 2-oxopropyl groups through subsequent reactions like nucleophilic substitution or cross-coupling. A third strategy involves the direct C-H functionalization of a simpler pyridine precursor, a more modern and atom-economical approach. researchgate.netbohrium.com

Classical Synthetic Approaches to the Pyridine-Carbonitrile Core

The construction of the central pyridine-carbonitrile structure is most frequently achieved through multicomponent reactions that build the ring from acyclic precursors.

The Hantzsch pyridine synthesis, first reported in 1881, is a versatile multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org

For the synthesis of pyridine-3-carbonitriles, modifications to the classical Hantzsch reaction are necessary, primarily by replacing one of the β-ketoester components with a substrate containing a nitrile group, such as malononitrile (B47326) or cyanoacetamide. taylorfrancis.comresearchgate.net For instance, the one-pot, four-component reaction of an aldehyde, a ketone, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) is a common and efficient method for producing substituted ethyl 2-amino-6-methyl-4-phenylnicotinates. acs.org Similarly, reacting chalcones (α,β-unsaturated ketones) with malononitrile in a basic medium can yield 2-methoxypyridine-3-carbonitrile derivatives. researchgate.net

Some variations use rongalite (sodium hydroxymethylsulfinate) as a C1 source (equivalent to formaldehyde) in a Hantzsch-type strategy, reacting with β-enamine carbonyl compounds to assemble the pyridine ring. mdpi.com These multicomponent reactions are highly valued for their efficiency and ability to generate molecular complexity in a single step. acsgcipr.org

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, β-ketoester (2 equiv.), Ammonia | Condensation, then oxidation | Pyridine-3,5-dicarboxylate | chemtube3d.com |

| Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation, 2-7 min | Substituted ethyl 2-aminonicotinate | acs.org |

| Chalcone (B49325), Malononitrile | Basic medium | 2-Methoxypyridine-3-carbonitrile | researchgate.net |

| β-Enamine carbonyl, Rongalite | DMF | 2,3,5,6-Tetrasubstituted pyridine | mdpi.com |

Beyond the Hantzsch synthesis, other cyclization strategies are employed to form the pyridine ring. The Guareschi-Thorpe reaction, for example, involves the condensation of a β-keto ester with cyanoacetamide to form a 2,6-dihydroxypyridine-3-carbonitrile derivative. acsgcipr.org

[4+2] Cycloaddition reactions, particularly those employing azadienes, represent a powerful approach for constructing the pyridine nucleus, as the nitrogen atom can be incorporated into either the diene or dienophile component. nih.govbaranlab.org A three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a catalytic intermolecular aza-Wittig reaction. nih.gov Another strategy involves the [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles, mediated by piperidine (B6355638), to yield functionalized chromeno[2,3-b]pyridines containing a 3-carbonitrile moiety. acs.org These methods offer alternative pathways to substituted pyridines with diverse substitution patterns.

Introduction and Functionalization of the Nitrile Moiety

The nitrile group is a key functional handle and a defining feature of the target molecule. Its introduction can be achieved either by incorporating it into the acyclic precursors before ring formation or by adding it to a pre-formed pyridine ring.

The most common strategy is to use a nitrile-containing building block in a multicomponent reaction. Reagents like malononitrile and ethyl cyanoacetate are frequently used in condensations with carbonyl compounds to construct the pyridine ring with the nitrile group already in place at the 3-position. researchgate.netresearchgate.netnih.gov This approach is often highly efficient and regioselective.

Alternatively, the nitrile group can be introduced onto an existing pyridine ring. This typically requires the presence of a suitable leaving group, such as a halogen, at the desired position. Nucleophilic aromatic substitution with a cyanide salt (e.g., CuCN) can then install the nitrile. A more modern approach involves the direct C–H functionalization of pyridines. researchgate.net For instance, methods for the C3-selective cyanation of pyridines have been developed, which proceed through the in-situ generation of a dihydropyridine (B1217469) intermediate that then reacts with a cyano electrophile. researchgate.net Pyridine N-oxides can also be used as precursors, as they facilitate the selective introduction of cyano groups. researchgate.net

Formation and Modification of the 2-Oxopropyl Side Chain

Introducing the 2-oxopropyl group (–CH₂C(O)CH₃) at the 5-position of the pyridine-3-carbonitrile core requires a dedicated synthetic step. This can be achieved through several routes, including C-C bond formation or the functional group transformation of a precursor.

One potential method is the alkylation of a suitable pyridine precursor. For example, a 5-halomethylpyridine derivative could be reacted with the enolate of acetone (B3395972) or a related nucleophile to form the desired carbon skeleton. Another approach involves the reaction of pyridinethiones with chloroacetone. While this leads to an S-alkylated product, 6-((2-oxopropyl)thio)nicotinamide, it demonstrates a viable method for introducing the complete 2-oxopropyl unit onto the pyridine scaffold. acs.org

| Pyridine Precursor | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pyridinethione derivative | Chloroacetone | S-alkylation | S-(2-oxopropyl)pyridine derivative | acs.org |

Other strategies could involve the oxidation of a corresponding secondary alcohol (5-(2-hydroxypropyl)pyridine-3-carbonitrile) or the Wacker-type oxidation of a 5-allylpyridine precursor. Grignard reagents can also add to nitriles to yield ketones after hydrolysis, suggesting a pathway where a 5-(cyanomethyl)pyridine could be reacted with methylmagnesium bromide. pressbooks.pub

Modern and Sustainable Synthetic Strategies

Recent research has focused on developing more environmentally benign and efficient methods for pyridine synthesis. These "green" approaches often involve the use of alternative energy sources, safer solvents, and catalytic systems to improve yields and reduce waste. acsgcipr.org

Microwave-assisted organic synthesis has been successfully applied to multicomponent reactions for pyridine synthesis, significantly reducing reaction times from hours to minutes and often improving yields. wikipedia.orgacs.org One-pot syntheses in aqueous micelles have also been developed for the Hantzsch reaction, providing a greener alternative to traditional organic solvents. organic-chemistry.org

Furthermore, the development of metal-free, deoxygenative three-component reactions under photocatalysis offers a novel and modular path to substituted pyridines. chemistryviews.org These reactions can involve alcohols, styrenes, and cyanopyridines, demonstrating compatibility with a wide range of functional groups and enabling late-stage modification of complex molecules. chemistryviews.org Such catalytic and sustainable methods represent the frontier of pyridine synthesis, promising more efficient and environmentally responsible production of valuable compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-oxopropyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)2-8-3-9(4-10)6-11-5-8/h3,5-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPDFGKPVADMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CN=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624116 | |

| Record name | 5-(2-Oxopropyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605681-10-5 | |

| Record name | 5-(2-Oxopropyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Oxopropyl Pyridine 3 Carbonitrile and Analogues

Modern and Sustainable Synthetic Strategies

Catalytic Methods for Enhanced Efficiency and Selectivity

The synthesis of pyridine (B92270) derivatives is greatly advanced by a diverse array of catalytic systems that enhance reaction rates and control regioselectivity. researchgate.net These methods include homogeneous and heterogeneous catalysis, employing transition metals, organocatalysts, and nanocatalysts to construct the pyridine ring. researchgate.net

Transition metal catalysts, particularly those based on palladium, are widely used for creating substituted pyridines through cross-coupling reactions. numberanalytics.com For instance, the Suzuki-Miyaura coupling reaction is effective for introducing aryl groups onto the pyridine ring, and reaction conditions can be carefully optimized to achieve high yields. researchgate.net Rhodium-catalyzed asymmetric synthesis has also emerged as a powerful method for producing enantioenriched 3-substituted piperidines, which are hydrogenated pyridine derivatives. nih.gov This approach involves a three-step process: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction, demonstrating high functional group tolerance. nih.gov

For pyridinecarbonitriles specifically, chemoselective hydrogenation is a key transformation. An effective method utilizes a Pd/C catalyst for the liquid-phase hydrogenation of pyridinecarbonitriles to the corresponding pyridylmethylamines. researchgate.net The selectivity of this process can be finely tuned by adjusting the quantity of an acidic additive, which can direct the reaction towards the hydrogenation of the nitrile group while leaving the pyridine ring intact, or the hydrogenation of both moieties. researchgate.net

Magnetically recoverable nanocatalysts offer a sustainable advantage, as they can be easily separated from the reaction mixture and reused. rsc.org Various iron oxide-based nanocatalysts have been successfully employed in one-pot, multi-component reactions to synthesize polysubstituted pyridines under solvent-free conditions. rsc.org

The table below illustrates the optimization of a palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of diarylated pyridines, showcasing the impact of different catalysts, ligands, and bases on product yield. researchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (4) | PPh₃ (16) | K₂CO₃ (4) | Toluene | 100 | 48 | 21 |

| 2 | Pd(OAc)₂ (4) | PPh₃ (16) | Cs₂CO₃ (4) | Toluene | 100 | 48 | 35 |

| 3 | Pd(OAc)₂ (4) | P(o-tol)₃ (16) | Cs₂CO₃ (4) | Toluene | 100 | 48 | 46 |

| 4 | Pd(OAc)₂ (4) | P(o-tol)₃ (16) | Cs₂CO₃ (4) | Dioxane | 100 | 48 | 53 |

| 5 | PdCl₂(PPh₃)₂ (4) | - | Cs₂CO₃ (4) | Dioxane | 100 | 48 | 61 |

| 6 | Pd(PPh₃)₄ (4) | - | Cs₂CO₃ (4) | Dioxane | 100 | 48 | 78 |

Data sourced from a study on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry is increasingly adopted for pyridine synthesis due to its significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. numberanalytics.com This technology is particularly beneficial for managing highly exothermic or potentially hazardous reactions. numberanalytics.comresearchgate.net

Continuous flow microreactors have been successfully used for various transformations in pyridine synthesis. For example, a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide enables the efficient N-oxidation of pyridine derivatives, achieving yields up to 99%. organic-chemistry.orgresearchgate.net This system demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale production. organic-chemistry.orgresearchgate.net

Microwave-assisted flow reactors also represent a reliable method for scaling up the production of pyridine derivatives. beilstein-journals.org The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis can both be performed in a continuous flow microwave reactor, allowing for the one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org This approach often provides improved performance compared to large-scale batch experiments. beilstein-journals.org

A two-step continuous flow process has been developed for the synthesis of 4-nitropyridine (B72724), a key intermediate. researchgate.net This method involves the nitration of pyridine N-oxide followed by a reaction with PCl₃. researchgate.net The use of continuous flow minimizes the accumulation of the energetic and potentially explosive nitration product, enabling safe scale-up and achieving a high throughput with excellent yield and selectivity. researchgate.net The integration of in-line purification steps, using scavenger resins to remove excess reagents or byproducts, further streamlines the synthesis of heterocyclic compounds in a continuous manner. researchgate.netuc.pt

Green Solvents and Reagents in the Synthesis of Related Pyridine Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. nih.gov This involves the use of environmentally friendly solvents, reusable catalysts, and atom-economical reactions. nih.govbiosynce.com

Ethanol (B145695) and water are favored green solvents for pyridine synthesis. researchgate.netbhu.ac.in One-pot, four-component reactions to produce novel pyridine derivatives have been successfully carried out in ethanol, which, when combined with microwave irradiation, leads to excellent yields, short reaction times, and pure products. nih.gov The use of ethanol as a solvent at reflux has been shown to be highly effective for the synthesis of imidazo[1,2-a]pyridines, a related class of nitrogen heterocycles. bhu.ac.in Solvent-free, or neat, reaction conditions are another key strategy in green chemistry, often used in conjunction with reusable catalysts like magnetically recoverable nanoparticles. rsc.orgrsc.org

The choice of solvent can significantly impact reaction outcomes. A study on the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives screened various solvents, demonstrating that polar solvents generally give higher yields.

| Entry | Solvent | Yield (%) |

| 1 | Dichloromethane | 45 |

| 2 | Toluene | 50 |

| 3 | Methanol | 75 |

| 4 | Acetonitrile | 80 |

| 5 | Ethanol | 92 |

| 6 | Water | 40 |

Data sourced from a study on the eco-friendly synthesis of imidazo[1,2-a]pyridines. bhu.ac.in

The use of pyridine itself as a green solvent has been explored. biosynce.com Its relatively high boiling point and low volatility compared to many traditional organic solvents, combined with its ability to dissolve a wide range of substances, make it a viable medium for chemical reactions. biosynce.com Furthermore, functionalized pyridines can be designed for use in biphasic systems, simplifying product separation and reducing the need for energy-intensive distillation. biosynce.com

Mechanistic Investigations of 5-(2-Oxopropyl)pyridine-3-carbonitrile Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex molecules like this compound. Such studies clarify reaction pathways, identify key intermediates, and allow for the rational design of more efficient synthetic protocols.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of substituted pyridines often proceeds through multi-component reactions where several starting materials combine in a single pot. Mechanistic investigations into the synthesis of pyridine-3,5-dicarbonitriles, which share a core structure with the target compound, have established a defined reaction pathway. herts.ac.uk These studies clarified the critical role of aerobic oxidation in converting the intermediate 1,4-dihydropyridines into the final aromatic pyridine products. herts.ac.uk

The Hantzsch pyridine synthesis is a classic multi-component reaction, and its mechanism has been studied using NMR spectroscopy. wikipedia.orgacs.org These studies suggest the reaction proceeds through the formation of a chalcone (B49325) intermediate and an enamine, which then combine and cyclize. wikipedia.org

In other pyridine syntheses, different mechanistic pathways are operative. For example, the formation of certain pyrrole-carbonitriles as byproducts during the synthesis of carbolines (aza-indoles) from nitropyridines suggests a pyridine-to-pyrrole ring contraction mechanism. researchgate.netmdpi.com This process is hypothesized to proceed through a stepwise deoxygenation to form a pyrido-nitrene intermediate. mdpi.com Three-component ring transformations (TCRT) offer a metal-free method for preparing nitro-substituted pyridines. nih.gov Plausible mechanisms for this transformation involve the initial attack of an enol and ammonia (B1221849) onto the electrophilic positions of a dinitropyridone, followed by intramolecular cyclization and subsequent rearrangement to form the final pyridine product. nih.gov

Kinetic Studies and Optimization of Reaction Parameters

Kinetic studies and the systematic optimization of reaction parameters are essential for maximizing the yield and selectivity of pyridine synthesis. This involves screening various components of the reaction system, such as catalysts, ligands, bases, solvents, and temperature.

In the development of a practical synthesis for diarylpyrazolo[3,4-b]pyridine derivatives, a Suzuki-Miyaura cross-coupling reaction was optimized. researchgate.net The study identified that a catalyst system of Pd(OAc)₂ with a dppf ligand, using Cs₂CO₃ as the base in a 1,4-dioxane/water solvent mixture at 60 °C, provided the highest yield (93%). researchgate.net Lowering the reaction temperature or omitting the base resulted in no reaction, demonstrating the critical role of these parameters. researchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | THF | 60 | 68 |

| 2 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | Acetonitrile | 60 | 75 |

| 3 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 60 | 83 |

| 4 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 60 | 93 |

| 5 | Pd(OAc)₂ (5) | dppf (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 60 | 81 |

| 6 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | rt | No Reaction |

| 7 | Pd(OAc)₂ (5) | dppf (5) | None | 1,4-Dioxane/H₂O (3:1) | 60 | No Reaction |

Table data adapted from an optimization study of C3-arylation of a pyrazolo[3,4-b]pyridine. researchgate.net

Similarly, the optimization of a regiodivergent alkylation of pyridine highlighted the crucial roles of the solvent and the alkyllithium activator in determining the reaction's regioselectivity. acs.org Using methyllithium (B1224462) in 1,2-dimethoxyethane (B42094) favored C4-alkylation, whereas using sec-butyllithium (B1581126) in a THF/toluene mixture resulted in selective C2-alkylation. acs.org This demonstrates how subtle changes in reaction conditions can completely switch the positional outcome of the functionalization.

| Entry | RLi (equiv) | Solvent | C4-Yield (%) | C2-Yield (%) |

| 1 | MeLi (2.0) | THF | 53 | 3 |

| 2 | MeLi (2.0) | Toluene | 6 | 1 |

| 3 | MeLi (2.0) | 1,2-DME | 78 | 4 |

| 4 | nBuLi (2.0) | THF | 45 | 11 |

| 5 | sBuLi (2.0) | THF | 21 | 23 |

| 6 | sBuLi (2.0) | Toluene | 10 | 45 |

| 7 | sBuLi (2.5) | THF/Toluene (1:1) | 8 | 85 (81 isolated) |

Table data adapted from a study on the optimization of regiodivergent alkylation of pyridine. acs.org

Scalable Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and process robustness.

Continuous flow chemistry is a primary strategy for achieving scalable and safe synthesis. numberanalytics.comresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, which is critical for managing exothermic reactions and preventing the formation of hot spots that can occur in large batch reactors. researchgate.net The ability to operate continuously for extended periods, as demonstrated in the N-oxidation of pyridines, makes flow processes highly efficient for large-scale production. organic-chemistry.orgresearchgate.net A throughput of 0.716 kg per day was achieved for 4-nitropyridine using a continuous flow system, showcasing the technology's industrial potential. researchgate.net

Process optimization for scalability also involves minimizing waste and simplifying purification. The use of heterogeneous or magnetically recoverable catalysts is advantageous as it facilitates easy separation and recycling of the catalyst, reducing costs and environmental burden. numberanalytics.comrsc.org Integrating in-line purification steps, such as scavenger resins in a flow setup, can eliminate the need for traditional, time-consuming work-up and chromatography procedures, creating a more streamlined and automated manufacturing process. syrris.jp Furthermore, adopting green chemistry principles, such as using low-cost, environmentally benign solvents and designing atom-economical reactions, is crucial for sustainable industrial-scale synthesis. nih.govnih.gov

Chemical Reactivity and Transformative Chemistry of 5 2 Oxopropyl Pyridine 3 Carbonitrile

Reactions of the Pyridine (B92270) Ring System

The pyridine nucleus in 5-(2-oxopropyl)pyridine-3-carbonitrile is rendered significantly electron-deficient by the combined electron-withdrawing effects of the nitrile group and the acetyl group. This electronic characteristic is a primary determinant of its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Direct electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the inherent electron-poor nature of the heterocycle, which is further exacerbated in this compound by the presence of two deactivating substituents. The nitrogen atom's electronegativity reduces the ring's nucleophilicity, making it substantially less reactive than benzene (B151609) towards electrophiles. researchgate.netthieme-connect.de Reactions such as nitration or sulfonation often require harsh conditions and tend to occur at the 3- and 5-positions due to the greater stability of the reaction intermediates compared to those formed by attack at the 2-, 4-, or 6-positions. thieme-connect.de

Furthermore, the reaction conditions for many electrophilic substitutions involve strongly acidic media, which can lead to the protonation of the pyridine nitrogen. This protonation results in the formation of a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic attack. researchgate.netnih.gov Friedel-Crafts alkylations and acylations are typically not feasible on pyridine rings as the Lewis acid catalyst coordinates with the nitrogen atom, leading to strong deactivation. thieme-connect.de

To enhance the reactivity of the pyridine ring towards electrophiles, a common strategy is the initial conversion to the corresponding pyridine N-oxide. The N-oxide is a more reactive species due to the ability of the oxygen atom to donate electron density into the ring, making it more susceptible to electrophilic attack. researchgate.netnih.govyoutube.com Following the substitution reaction, the N-oxide can then be reduced back to the pyridine.

Nucleophilic Additions and Substitutions on the Pyridine Ring

The electron-deficient character of the pyridine ring in this compound makes it a prime candidate for nucleophilic additions and substitutions. The presence of strong electron-withdrawing groups, such as the nitrile and acetyl moieties, activates the ring towards attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly if a suitable leaving group is present on the ring. For instance, in related pyridine carbonitrile systems, a bromo or chloro substituent can be readily displaced by various nucleophiles, including amines. nih.govprepchem.com

Studies on analogous compounds have demonstrated that the pyridine ring can be functionalized via nucleophilic attack. For example, 2-chloro-5-acetyl-3-cyano-6-methyl-pyridine reacts with ammonia (B1221849) to yield the corresponding 2-amino derivative. prepchem.com Similarly, 2-bromo-3-pyridinecarbonitriles have been shown to undergo nucleophilic substitution with different amines. nih.gov These examples suggest that if a leaving group were present on the ring of this compound, it would be susceptible to displacement by nucleophiles.

In the absence of a leaving group, strong nucleophiles can add to the pyridine ring, leading to the formation of Meisenheimer-like complexes or undergoing dearomatization reactions. nih.gov The positions most susceptible to nucleophilic attack are typically the 2- and 4-positions relative to the nitrogen atom.

Oxidation and Reduction Chemistry of the Pyridine Core

The pyridine ring can undergo both oxidation and reduction, although the specific conditions and outcomes are highly dependent on the substituents present. A common oxidation reaction for pyridines is the formation of the N-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide. google.com This transformation is often a strategic step to modify the reactivity of the pyridine ring, as discussed in the context of electrophilic substitution.

The reduction of the pyridine ring to a piperidine (B6355638) ring requires more forcing conditions. One method to achieve this is through the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org However, the presence of other reducible functional groups, such as the ketone and nitrile in this compound, would likely lead to a complex mixture of products unless chemoselective conditions are employed. Catalytic hydrogenation with metal catalysts like platinum or nickel can also reduce the pyridine ring, but this often requires high pressures and temperatures and would also likely reduce the other unsaturated functionalities in the molecule. masterorganicchemistry.com

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functional groups, including carboxylic acids, amines, and aldehydes. ekb.eg

Hydrolysis and Alcoholysis Pathways

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-(2-oxopropyl)pyridine-3-carboxylic acid. clockss.org This reaction typically proceeds via an initial hydration of the nitrile to form a primary amide, which is then further hydrolyzed to the carboxylic acid. clockss.org

Alcoholysis of the nitrile group can lead to the formation of imidates or esters, depending on the reaction conditions. In the presence of an alcohol and a strong acid catalyst, the nitrile can be converted to an imidate hydrochloride. Subsequent hydrolysis of the imidate would then yield the ester. A related reaction involves the cyclization of a Michael adduct, formed from a 1,3-diaryl-2-propen-1-one and malononitrile (B47326), in the presence of an alkoxide to form a 2-alkoxy-3-pyridinecarbonitrile. nih.gov This demonstrates the reactivity of a nitrile group towards alkoxide nucleophiles under certain conditions.

Reductions to Amines and Aldehydes

The nitrile group is readily reduced to a primary amine, which would yield 5-(2-aminomethyl)pyridine-3-carbonitrile. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. masterorganicchemistry.comresearchgate.netyoutube.com The reaction proceeds via the addition of two equivalents of hydride to the nitrile carbon. clockss.org However, LiAlH₄ is a very strong reducing agent and would also likely reduce the ketone functionality in this compound to a secondary alcohol. masterorganicchemistry.comlibretexts.org Therefore, achieving selective reduction of the nitrile in the presence of the ketone would be a significant challenge with this reagent.

Alternatively, the nitrile group can be partially reduced to an aldehyde. This is typically accomplished using a sterically hindered and less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. clockss.orgmasterorganicchemistry.comchemistrysteps.com The reaction proceeds via the formation of an imine intermediate, which is then hydrolyzed upon aqueous workup to afford the aldehyde. masterorganicchemistry.com A key consideration for the reduction of this compound with DIBAL-H is the potential for the concomitant reduction of the ketone group. While DIBAL-H can reduce ketones, the reaction conditions can sometimes be tuned to achieve selectivity.

Below is a table summarizing the outcomes of various reduction reactions on related functional groups.

| Starting Functional Group | Reagent | Product Functional Group | Reference(s) |

| Nitrile | LiAlH₄, then H₂O | Primary Amine | masterorganicchemistry.comresearchgate.netyoutube.com |

| Nitrile | DIBAL-H, then H₂O | Aldehyde | clockss.orgmasterorganicchemistry.comchemistrysteps.com |

| Ketone | LiAlH₄, then H₂O | Secondary Alcohol | libretexts.org |

| Ketone | DIBAL-H, then H₂O | Secondary Alcohol | masterorganicchemistry.com |

| Ester | LiAlH₄, then H₂O | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Ester | DIBAL-H, then H₂O | Aldehyde | youtube.commasterorganicchemistry.com |

This table presents general transformations and selectivity may vary based on the specific substrate and reaction conditions.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group, while often considered a stable functional group, can participate in cycloaddition reactions, particularly when activated or when reacting with highly reactive partners. In the context of the pyridine-3-carbonitrile (B1148548) scaffold, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophilic dipoles.

One of the primary classes of cycloadditions for nitriles is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. mdpi.com In these reactions, a 1,3-dipole, such as an azide (B81097), nitrile oxide, or nitrile ylide, reacts with the nitrile group (the dipolarophile) to form a five-membered heterocyclic ring. For instance, the reaction of a pyridinecarbonitrile with an azide (R-N₃) in the presence of a catalyst or under thermal conditions can yield a tetrazole ring. Similarly, reaction with nitrile oxides can produce 1,2,4-oxadiazoles. These cycloadditions are valued for their ability to construct complex heterocyclic systems with high atom economy. mdpi.com

While specific examples involving this compound are not extensively documented, the reactivity of related systems suggests its potential participation in such transformations. For example, the Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, has been used with 3-morpholinoacrylonitrile (B8665851) to construct complex pyrimidine (B1678525) systems, demonstrating the utility of substituted acrylonitriles in building fused rings. mdpi.com This highlights the potential for the nitrile-bearing pyridine core of this compound to act as a dienophile or part of a diene system in various pericyclic reactions.

Reactivity of the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain is a hub of chemical reactivity, featuring a ketone carbonyl and adjacent α-protons. This combination allows for a wide array of transformations, from simple nucleophilic additions to complex intramolecular cyclizations that build new ring systems.

The ketone carbonyl in the 2-oxopropyl group is a classic electrophilic center, readily undergoing nucleophilic addition with a variety of reagents such as organometallics (e.g., Grignard or organolithium reagents) and hydrides. These reactions convert the ketone into a tertiary or secondary alcohol, respectively, providing a route to further functionalization.

The presence of acidic α-protons on the methyl group and the methylene (B1212753) group adjacent to the carbonyl allows for enolate formation under basic conditions. This enolization is the gateway to numerous condensation reactions. For example, in an aldol-type condensation, the enolate can react with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones. Such condensation sequences are fundamental steps in many multi-component reactions that construct complex molecular frameworks. acsgcipr.org

The protons on the carbons alpha to the ketone (the C1 methyl and the C3 methylene attached to the pyridine ring) are acidic and can be selectively removed to form an enolate. This enolate is a powerful nucleophile, enabling a variety of α-functionalization reactions. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Halogenation at the α-position is a common derivatization, typically proceeding via an enol or enolate intermediate. The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions or for use in the Favorskii rearrangement. Furthermore, the pyridine nitrogen atom can act as a directing group in certain reactions, influencing the regioselectivity of functionalization on the side chain.

The strategic positioning of the 2-oxopropyl side chain relative to the pyridine-3-carbonitrile core facilitates a variety of intramolecular cyclizations, providing a powerful method for synthesizing fused heterocyclic systems. These reactions leverage the reactivity of both the enolizable ketone and the electrophilic nitrile group or the pyridine ring itself.

A notable example from a closely related system is the intramolecular cyclization of a 2-(2-oxopropylthio)pyridine-3-carbonitrile derivative. nih.gov In this transformation, the enolate generated from the oxopropyl side chain attacks the nitrile carbon in an intramolecular Thorpe-Ziegler type reaction. This process, typically catalyzed by a base like piperidine, results in the formation of a new fused ring, yielding a highly functionalized thieno[2,3-b]pyridine (B153569). nih.govresearchgate.netresearchgate.net This reaction demonstrates a powerful strategy for converting the linear side chain into a condensed aromatic system.

The table below summarizes the conditions for a representative Thorpe-Ziegler cyclization of a substrate analogous to the target compound. nih.gov

| Starting Material | Reagent/Catalyst | Solvent | Product |

| 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Piperidine (catalytic) | Ethanol (B145695) | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone |

Table 1: Intramolecular Cyclization of an Analogous 2-Oxopropyl-Substituted Pyridinecarbonitrile. nih.gov

Furthermore, intramolecular oxidative cyclizations have been observed in related complex pyridine derivatives, where a side chain containing a keto group cyclizes onto another part of the molecule under acidic conditions, followed by oxidation to form a new polycyclic aromatic system. nih.gov

Multi-Component Reactions and Annulation Strategies Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. mdpi.comresearchgate.net The this compound scaffold is well-suited to be either a product of or a key reactant in such processes.

The synthesis of highly substituted pyridines, including those with cyano groups, is often achieved through MCRs. growingscience.com For instance, a common approach involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a β-dicarbonyl compound. researchgate.net By analogy, this compound could potentially be synthesized via a one-pot reaction involving precursors that build the pyridine ring and install the side chains simultaneously.

Conversely, this compound itself can serve as a key building block in MCRs. The active methylene protons on the side chain can participate in Knoevenagel condensations, while the ketone can react with amines to form enamines, which are key intermediates in pyridine synthesis strategies like the Bohlmann-Rahtz reaction. acsgcipr.org An iodine-promoted formal [3+1+1+1] cyclization has been reported for constructing 5-cyano-1H-pyrazolo[3,4-b]pyridines from aryl methyl ketones, malononitrile, and 5-aminopyrazoles, showcasing how ketone-bearing substrates can be incorporated into complex annulation strategies. rsc.org

The table below presents a selection of MCRs used to synthesize substituted pyridines, illustrating the diversity of reactants and conditions that could be adapted for the synthesis of the target compound. growingscience.com

| Aldehyde | Active Methylene | Thiol | Catalyst | Yield |

| Benzaldehyde | Malononitrile | Thiophenol | Mg/Al Hydrotalcite | 81% |

| 4-Nitrobenzaldehyde | Malononitrile | Thiophenol | Mg/Al Hydrotalcite | 82% |

| 4-Methoxybenzaldehyde | Malononitrile | Thiophenol | Mg/Al Hydrotalcite | 65% |

Table 2: Representative Multi-Component Synthesis of Substituted Pyridines. growingscience.com

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a critical consideration in the chemical transformations of a multifunctional molecule like this compound. The presence of multiple reactive sites requires precise control to achieve the desired outcome.

Chemoselectivity : The choice of reagents and conditions determines which functional group reacts preferentially. For example, mild reducing agents like sodium borohydride (B1222165) would selectively reduce the ketone to an alcohol without affecting the more resilient nitrile group or the aromatic pyridine ring. Conversely, more powerful reducing agents like lithium aluminum hydride would likely reduce both the ketone and the nitrile.

Regioselectivity : This is particularly important for reactions involving the pyridine ring or the enolizable side chain. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature but, if forced, would be directed by the existing substituents. More commonly, functionalization occurs via nucleophilic attack, either on the ring (if activated, e.g., as an N-oxide or pyridinium salt) or through metallation. Directed ortho-metallation is a powerful tool where a substituent directs deprotonation to an adjacent position. In the case of the 2-oxopropyl side chain, the formation of either the kinetic or thermodynamic enolate can be controlled to direct subsequent alkylation or acylation to either the methyl or methylene position. Studies on related 3-cyanopyridine (B1664610) systems have shown that functionalization can be regioselectively controlled at various positions on the ring. rmit.edu.vnrsc.org

Stereoselectivity : If a new chiral center is created during a reaction, controlling the stereochemistry is crucial. For instance, the reduction of the ketone with a chiral reducing agent could produce one enantiomer of the resulting alcohol preferentially. Similarly, in intramolecular cyclizations or cycloadditions, the relative stereochemistry of newly formed stereocenters is often dictated by the transition state geometry, which can sometimes be influenced by the choice of catalyst or solvent.

Derivatives, Analogues, and Structural Modifications of 5 2 Oxopropyl Pyridine 3 Carbonitrile

Design and Synthesis of Pyridine-Substituted Analogues

The pyridine (B92270) core of 5-(2-oxopropyl)pyridine-3-carbonitrile is a prime site for modification to modulate the compound's physicochemical and biological properties. The synthesis of analogues often involves building the pyridine ring from acyclic precursors, allowing for the introduction of various substituents.

A common strategy for creating substituted pyridine-3-carbonitrile (B1148548) analogues is the Bohlmann-Rahtz pyridine synthesis. This method involves the condensation of an enamine with a 1,3-dicarbonyl compound. By varying the starting materials, a diverse range of substituents can be incorporated onto the pyridine ring. For instance, reacting different enamines with diketones can yield analogues with alkyl or aryl groups at various positions.

Another versatile approach is the Hantzsch pyridine synthesis, which, in its modified form, can produce pyridine-3-carbonitrile derivatives. This one-pot multicomponent reaction typically involves an aldehyde, a β-ketoester (or in this context, a β-ketonitrile), and a source of ammonia (B1221849). The choice of aldehyde and β-ketonitrile starting materials directly translates to the substituents on the resulting pyridine ring.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for modifying a pre-existing pyridine scaffold. For example, a halogenated precursor of this compound could be coupled with various boronic acids or amines to introduce a wide array of substituents at specific positions on the pyridine ring, leading to novel analogues.

Modifications of the Nitrile Functional Group

The nitrile group at the 3-position of the pyridine ring is a key functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(2-oxopropyl)nicotinic acid. This transformation opens up avenues for further derivatization, such as esterification or amidation, by converting the carboxylic acid to a more reactive acyl chloride. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine, yielding 5-(2-oxopropyl)pyridin-3-yl)methanamine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group can be further functionalized, for example, through acylation or alkylation.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of a new carbon-carbon bond and the creation of a ketone functionality at the 3-position of the pyridine ring.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic rings. For instance, reaction with hydrazine (B178648) can lead to the formation of pyrazolopyridines.

A summary of potential modifications of the nitrile group is presented in the table below.

| Reagent/Condition | Product Functional Group |

| H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| 1. LiAlH₄, 2. H₂O | Primary Amine |

| 1. RMgX, 2. H₃O⁺ | Ketone |

| Hydrazine (H₂N-NH₂) | Fused Pyrazole Ring |

Structural Variations within the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain at the 5-position offers another site for structural diversification. The ketone functionality and the adjacent methylene (B1212753) group are amenable to a range of chemical reactions.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 5-(2-hydroxypropyl)pyridine-3-carbonitrile. mdpi.com This introduces a chiral center and a hydroxyl group that can be further derivatized, for instance, through etherification or esterification.

Reactions at the α-Carbon: The methylene group adjacent to the ketone is acidic and can be deprotonated with a suitable base. The resulting enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) condensation), to introduce new substituents at the α-position of the side chain.

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the side chain and the introduction of various substituents on the newly formed double bond.

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines. byjus.com This transformation can be used to introduce a variety of nitrogen-containing functional groups. For example, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine derivatives can lead to hydrazones.

The table below outlines some possible structural variations of the 2-oxopropyl side chain.

| Reaction Type | Reagent(s) | Resulting Modification |

| Ketone Reduction | NaBH₄ | Conversion of ketone to secondary alcohol |

| α-Alkylation | 1. Base (e.g., LDA), 2. Alkyl halide | Addition of an alkyl group to the methylene carbon |

| Aldol Condensation | Base, Aldehyde | Formation of a β-hydroxy ketone |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Conversion of C=O to C=CHR |

| Imine Formation | Primary Amine (R-NH₂) | Conversion of C=O to C=N-R |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The reactive functionalities of this compound make it an excellent starting material for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclizations where the nitrile group, the oxopropyl side chain, or both, participate in ring formation.

One common strategy involves the Thorpe-Ziegler cyclization. For instance, derivatives of this compound where the oxopropyl side chain has been modified to contain an active methylene group can undergo intramolecular condensation to form a new six-membered ring fused to the pyridine core.

Another approach is the Gewald reaction, which can be adapted to synthesize thieno[2,3-b]pyridines. mdpi.com This typically involves the reaction of a ketone (the oxopropyl group), a nitrile (the pyridine-3-carbonitrile), and elemental sulfur in the presence of a base. The resulting thienopyridine system is a valuable scaffold in medicinal chemistry. For example, the reaction of a related 2-thioxopyridine-3-carbonitrile with α-halo ketones can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. mdpi.com

Furthermore, the synthesis of chromeno[2,3-b]pyridines, a class of three-fused heterocycles, can be achieved through multicomponent reactions. nih.govmdpi.com While not starting directly from this compound, analogous structures with a reactive side chain at the 5-position are key intermediates in these transformations, highlighting the potential of the oxopropyl group to participate in complex cyclizations. For example, the reaction of salicylaldehyde, a malononitrile (B47326) dimer, and a suitable C-H acid can lead to the formation of substituted chromeno[2,3-b]pyridines. nih.govmdpi.comevitachem.com

The reaction of pyridine-3-carbonitrile derivatives with hydrazine and its derivatives is a well-established method for constructing fused pyrazolo[3,4-b]pyridine systems. mdpi.com The versatility of these reactions allows for the synthesis of a wide range of substituted fused heterocycles with potential biological activities.

Scaffold Hopping and Isosteric Replacements in Related Pyridine-Carbonitrile Systems

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a structurally different scaffold while maintaining or improving its biological activity. chemicalbook.com In the context of this compound, this could involve replacing the pyridine ring with other heterocyclic or carbocyclic systems.

A common isosteric replacement for the pyridine ring is a pyrimidine (B1678525) ring. byjus.com The synthesis of pyrimidine-5-carbonitrile derivatives often follows similar multicomponent strategies to those used for pyridines, such as the Biginelli reaction or variations thereof. This allows for the creation of analogues where the nitrogen atom's position is altered, potentially leading to different biological activities and physicochemical properties.

Another scaffold hopping approach involves replacing the pyridine ring with a bicyclic system. For example, imidazo[1,2-a]pyridine (B132010) or purine (B94841) scaffolds can be designed to mimic the spatial arrangement of the key functional groups of the original pyridine-carbonitrile. labseeker.com The synthesis of these more complex scaffolds often involves a building-block approach, where a pre-functionalized imidazole (B134444) or pyrimidine ring is further elaborated to construct the final fused system.

The concept of isosteric replacement can also be applied to the nitrile group. For instance, the nitrile can be replaced with other small, electron-withdrawing groups such as a nitro group or a trifluoromethyl group to probe the importance of this functionality for biological activity.

The following table lists some potential scaffold hops and isosteric replacements for the this compound scaffold.

| Original Moiety | Potential Replacement | Rationale |

| Pyridine Ring | Pyrimidine Ring | Isosteric replacement, alters H-bonding properties |

| Pyridine Ring | Imidazo[1,2-a]pyridine | Bicyclic scaffold, explores larger chemical space |

| Pyridine Ring | Phenyl Ring | Removal of heteroatom, alters polarity |

| Nitrile Group | Carboxamide Group | Maintains H-bonding potential, alters electronics |

| Nitrile Group | Tetrazole Ring | Bioisostere of carboxylic acid (after hydrolysis) |

| 2-Oxopropyl Group | 2-Hydroxypropyl Group | Introduces H-bond donor, chirality |

Advanced Spectroscopic and Structural Elucidation of 5 2 Oxopropyl Pyridine 3 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 5-(2-Oxopropyl)pyridine-3-carbonitrile. uobasrah.edu.iq Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of a pyridine (B92270) derivative, the chemical shifts of the protons on the pyridine ring are particularly informative. Due to the electron-withdrawing nature of the nitrogen atom, the α-protons (adjacent to the nitrogen) are the most deshielded and appear at the lowest field. ipb.pt The chemical shifts of the protons in the (2-oxopropyl) substituent provide further structural confirmation.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. ipb.pt The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents. ipb.pt For instance, the carbon atom of the nitrile group (C≡N) typically appears in a characteristic downfield region.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine Derivatives ipb.pt

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.59 | 149.8 |

| H-3 | 7.38 | 123.6 |

| H-4 | 7.35 | 135.7 |

| H-5 | 7.38 | 123.6 |

| H-6 | 8.59 | 149.8 |

| Note: Data for unsubstituted pyridine in CDCl₃. The presence of substituents will cause shifts in these values. |

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. csic.es High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of this compound. rsc.org

Electron impact (EI) ionization is a common technique that leads to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. chemguide.co.uk For this compound, key fragmentation pathways would likely involve:

α-cleavage: The bond between the carbonyl group and the adjacent methylene (B1212753) group or the methyl group can break, leading to the formation of characteristic acylium ions. miamioh.edu

Loss of neutral molecules: The molecule may lose small, stable neutral molecules such as CO, HCN, or CH₂CO.

Cleavage of the pyridine ring: At higher energies, the pyridine ring itself can fragment.

The analysis of these fragmentation patterns helps to confirm the presence of the oxopropyl and cyanopyridine moieties within the molecule. researchgate.net Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be used, often providing a more abundant molecular ion peak and less fragmentation, which is useful for confirming the molecular weight. uva.nl

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M]⁺• | C₉H₈N₂O⁺• |

| [M - CH₃]⁺ | C₈H₅N₂O⁺ |

| [M - COCH₃]⁺ | C₇H₅N₂⁺ |

| [M - HCN]⁺ | C₈H₈NO⁺ |

| Note: The relative intensities of these fragments will depend on the ionization method and energy. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.org These techniques are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups:

C≡N stretch: A sharp, strong absorption band is expected in the region of 2200-2260 cm⁻¹ for the nitrile group. uobasrah.edu.iq

C=O stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the ketone carbonyl group.

C=C and C=N stretches: The pyridine ring will exhibit several absorption bands in the aromatic region (approximately 1400-1600 cm⁻¹).

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxopropyl group will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N and the symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum. nih.gov Comparing the IR and Raman spectra can help in the assignment of vibrational modes based on their symmetries, as some modes may be strong in one technique and weak or absent in the other. aps.org

Table 3: Characteristic Vibrational Frequencies for this compound aps.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Ketone (C=O) | Stretching | 1700 - 1725 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The planarity of the pyridine ring.

The conformation of the 2-oxopropyl side chain relative to the pyridine ring.

The packing of the molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. nih.gov

The analysis of the crystal structure can provide insights into how the molecules interact with each other, which can influence physical properties such as melting point and solubility. rsc.org

Advanced Spectroscopic Methods for Real-Time Reaction Monitoring

The synthesis of this compound and its derivatives can be monitored in real-time using advanced spectroscopic techniques. numberanalytics.com This allows for the optimization of reaction conditions, the identification of reaction intermediates, and a deeper understanding of the reaction mechanism.

Techniques such as in-situ IR spectroscopy, Raman spectroscopy, and NMR spectroscopy can be employed to follow the progress of a reaction. nih.gov For instance, the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the bands corresponding to the product can be monitored over time using IR or Raman spectroscopy. nih.gov Similarly, real-time NMR can track the changes in the concentrations of reactants, intermediates, and products. nih.gov These methods are becoming increasingly important in modern chemical synthesis for improving efficiency and control. numberanalytics.com

Theoretical and Computational Chemistry of 5 2 Oxopropyl Pyridine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which in turn govern the molecule's behavior.

The electronic character of 5-(2-Oxopropyl)pyridine-3-carbonitrile is dictated by the interplay of its constituent parts: the aromatic pyridine (B92270) ring, the electron-withdrawing nitrile group (-CN), and the oxopropyl side chain. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and polarizability. nih.gov

For pyridine derivatives, the HOMO is typically a π-orbital distributed over the ring system, while the LUMO is a π*-orbital. The presence of an electron-withdrawing group like the carbonitrile at the 3-position is expected to lower the energy of the LUMO, while the oxopropyl group at the 5-position will also influence the orbital energies. In computational studies of related pyridine carbonitriles, the HOMO-LUMO gap is a critical parameter for assessing intramolecular charge transfer and kinetic stability. aip.org

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridines (Illustrative Data)

| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Pyridine | DFT/B3LYP | -6.75 | -0.45 | 6.30 |

| 3-Pyridinecarbonitrile | DFT/B3LYP | -7.21 | -1.23 | 5.98 |

| Quinoline (Benzo[b]pyridine) | DFT/B3LYP | -6.646 | -1.816 | 4.83 |

| 2-Chloro-4-pyridinecarbonitrile | B3LYP/6-31G(d,p) | -7.89 | -2.15 | 5.74 |

Note: The data in this table is illustrative and sourced from computational studies on related pyridine derivatives to provide context for the expected values for this compound. scirp.org

Based on these trends, it can be inferred that this compound would possess a HOMO-LUMO gap that reflects a molecule susceptible to both nucleophilic and electrophilic attack, with the precise energy values depending on the specific computational level of theory employed.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity and selectivity of chemical reactions. By calculating the electron density distribution, DFT can identify the most probable sites for chemical attack.

One of the most useful tools derived from DFT for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. nih.gov Red areas indicate negative potential (electron-rich) and are prone to electrophilic attack, while blue areas signify positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group are expected to be regions of high electron density (red). In contrast, the hydrogen atoms on the pyridine ring and the carbon atom of the nitrile group would likely be electron-deficient (blue).

Furthermore, Fukui functions and local softness descriptors, also derived from DFT, can provide a more quantitative measure of the reactivity at specific atomic sites, helping to predict the regioselectivity of reactions. These calculations are invaluable for understanding and predicting the outcomes of chemical transformations involving this pyridine derivative.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.

The primary source of flexibility in this molecule is the rotation around the single bond connecting the oxopropyl side chain to the pyridine ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers (energy minima) and the energy barriers between them. These conformational preferences are critical as they can significantly influence the molecule's biological activity and physical properties.

The choice of solvent can have a profound impact on the conformational equilibrium of a molecule. scielo.brpnas.org MD simulations can explicitly model solvent molecules, allowing for the study of solvent effects. In a polar solvent like water or methanol, it is expected that conformations where the polar carbonyl group is exposed to the solvent will be favored. Conversely, in a non-polar solvent such as chloroform or n-heptane, intramolecular interactions might lead to more compact or folded conformations. aip.org The simulations can also provide insights into the dynamics of the solvent molecules around the solute, revealing details about solvation shells and hydrogen bonding. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for interpreting experimental data. DFT calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The accuracy of these predictions has become so reliable that they are routinely used to distinguish between possible isomers and to confirm proposed structures. compchemhighlights.orggithub.io For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine ring, the nitrile group, and the oxopropyl side chain.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | sp² | ~205 |

| C≡N (nitrile) | sp | ~117 |

| C2 (pyridine) | sp² | ~152 |

| C3 (pyridine) | sp² | ~115 |

| C4 (pyridine) | sp² | ~138 |

| C5 (pyridine) | sp² | ~130 |

| C6 (pyridine) | sp² | ~150 |

| CH₂ (methylene) | sp³ | ~45 |

| CH₃ (methyl) | sp³ | ~30 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and pyridine derivatives.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, key predicted vibrational modes would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), the C=O stretch of the ketone (around 1715 cm⁻¹), and various C=C and C=N stretching vibrations of the pyridine ring.

Computational Design Principles for Novel this compound-Based Scaffolds

The molecular framework of this compound can serve as a starting point, or scaffold, for the computational design of new molecules with tailored properties. nih.govnih.gov This is a common strategy in drug discovery and materials science. researchgate.netmdpi.comresearchgate.net

Computational methods can guide the modification of the parent scaffold to enhance a desired property, such as binding affinity to a biological target or specific photophysical characteristics. For example, if the goal is to design a new enzyme inhibitor, molecular docking simulations can be used to predict how derivatives of this compound bind to the active site of a target protein. These simulations can help identify which modifications to the scaffold (e.g., adding a hydroxyl group, changing the side chain length, or substituting the nitrile group) would lead to improved binding.

Emerging Applications of 5 2 Oxopropyl Pyridine 3 Carbonitrile in Chemical Science and Technology Non Clinical

Role as a Versatile Building Block in Complex Organic Synthesis

The trifunctional nature of 5-(2-oxopropyl)pyridine-3-carbonitrile makes it a highly valuable synthon for the construction of complex heterocyclic systems. The presence of the ketone, nitrile, and pyridine (B92270) moieties in a single molecule offers multiple reaction pathways for further chemical transformations.

The 2-oxopropyl side chain provides a reactive carbonyl group that can participate in a wide range of classical organic reactions. For instance, it can undergo condensation reactions with various active methylene (B1212753) compounds to form new carbon-carbon bonds, leading to the synthesis of more elaborate molecular scaffolds. The Hantzsch pyridine synthesis, a well-known method for creating pyridine derivatives from β-keto esters, aldehydes, and ammonia (B1221849), exemplifies the utility of keto functionalities in heterocyclic synthesis. fiveable.meyoutube.com Similarly, the Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts in reactions with α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org

Furthermore, the ketone group can be a precursor for the synthesis of other functional groups. Reduction of the ketone would yield a secondary alcohol, which could be used in esterification or etherification reactions. The methylene group adjacent to the carbonyl is susceptible to enolization and subsequent reactions, offering another point of diversification.

The nitrile group is another key functional handle, which can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up possibilities for peptide coupling, polymerization, or the introduction of other functionalities. The pyridine ring itself can be functionalized further through various substitution reactions, although the existing substituents will direct the position of any new groups. The nitrogen atom of the pyridine ring can also be quaternized to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule.

The combination of these reactive sites allows for the potential synthesis of a diverse array of complex molecules, including but not limited to, fused heterocyclic systems which are prevalent in medicinal chemistry and materials science. nih.gov The strategic manipulation of the ketone, nitrile, and pyridine functionalities can lead to the development of novel compounds with tailored properties.

Applications in Materials Chemistry (e.g., Ligands for Metal Complexes, Precursors for Polymers or Optoelectronic Materials)

The field of materials chemistry could potentially benefit from the unique electronic and structural features of this compound.

Ligands for Metal Complexes: Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. alfachemic.comwikipedia.orgjscimedcentral.comresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic properties of the resulting metal complex can be tuned by the substituents on the pyridine ring. In the case of this compound, the electron-withdrawing nature of the nitrile group and the ketone could influence the coordination properties of the pyridine nitrogen. Such complexes have potential applications in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs). jscimedcentral.comresearchgate.net

Precursors for Polymers: The presence of multiple reactive sites in this compound suggests its potential use as a monomer or a cross-linking agent in polymer synthesis. mdpi.comdntb.gov.ua For instance, the nitrile group could be involved in polymerization reactions, or the ketone functionality could be used to graft the molecule onto existing polymer backbones. Pyridine-based polymers have been investigated for a variety of applications, including as materials with interesting photophysical properties for light-emitting devices. dntb.gov.ua The incorporation of the this compound moiety into a polymer chain could impart specific functionalities and properties to the resulting material.

Optoelectronic Materials: Pyridine-containing compounds have been explored for their use in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. elsevierpure.comresearchgate.netresearchgate.net The electronic properties of the pyridine ring, which can be modified by its substituents, play a crucial role in these applications. The combination of the pyridine ring with the electron-withdrawing nitrile and ketone groups in this compound could lead to materials with interesting photophysical and electronic properties, making it a potential candidate for investigation in this area.

Table 1: Potential Applications of this compound in Materials Chemistry

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

|---|---|---|

| Metal Complexes | Ligand for transition metals | Pyridine nitrogen |

| Polymers | Monomer or cross-linking agent | Nitrile, Ketone |

| Optoelectronics | Component in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells | Pyridine ring, Nitrile, Ketone |

Use in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The structure of this compound contains several features that could be exploited in the design of self-assembling systems.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the molecule as a whole possesses a dipole moment that could contribute to dipole-dipole interactions. Furthermore, the planar aromatic pyridine ring can participate in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. researchgate.net

Functionalized pyridine derivatives have been shown to form a variety of supramolecular structures, including molecular wires, grids, and capsules, often in the presence of metal ions that act as templates or connectors. nih.govacs.orgresearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions, as mentioned in the previous section, is a key aspect of this chemistry. The specific geometry of the resulting metal-ligand complexes can direct the formation of highly ordered supramolecular architectures.

While there is no specific literature on the self-assembly of this compound, its potential to engage in hydrogen bonding, π-π stacking, and metal coordination suggests that it could be a valuable building block in the field of supramolecular chemistry.

Potential in Catalytic Systems (e.g., as an Organocatalyst or a Ligand Precursor for Metal Catalysis)

The application of pyridine derivatives in catalysis is a well-established field. They can function either as organocatalysts themselves or as ligands that modify the catalytic activity of metal centers.

Organocatalysis: Pyridine and its derivatives can act as nucleophilic catalysts in a variety of organic reactions. organic-chemistry.orgsemanticscholar.orgresearchgate.net The lone pair of electrons on the nitrogen atom can initiate catalytic cycles by attacking electrophilic substrates. The presence of the ketone and nitrile groups in this compound could modulate the basicity and nucleophilicity of the pyridine nitrogen, potentially leading to novel catalytic activities.

Ligand for Metal Catalysis: As discussed earlier, this compound can act as a ligand for transition metals. The resulting metal complexes can be designed to catalyze a wide range of organic transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. alfachemic.comresearchgate.netnih.govacs.org The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. The specific substituents on the this compound ligand could be tailored to optimize its performance in a particular catalytic application.

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Potential Role | Key Features |

|---|---|---|

| Organocatalysis | Nucleophilic catalyst | Pyridine nitrogen lone pair |

| Metal Catalysis | Ligand for transition metal catalysts | Pyridine nitrogen coordination, electronic effects of substituents |

Applications in Agrochemical or Industrial Chemical Synthesis (e.g., dyes, corrosion inhibitors)